molecular formula C10H8BrNO B186664 6-(Bromomethyl)quinolin-2(1H)-one CAS No. 103702-29-0

6-(Bromomethyl)quinolin-2(1H)-one

Cat. No. B186664
CAS RN: 103702-29-0
M. Wt: 238.08 g/mol
InChI Key: IHMILPDNXIBKGW-UHFFFAOYSA-N
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Description

6-(Bromomethyl)quinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. In

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)quinolin-2(1H)-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is believed that this compound acts by targeting specific proteins involved in cell growth and division.
Biochemical and Physiological Effects:
6-(Bromomethyl)quinolin-2(1H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potential as a fluorescent probe for detecting protein-protein interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(Bromomethyl)quinolin-2(1H)-one in lab experiments include its high yield synthesis method and its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 6-(Bromomethyl)quinolin-2(1H)-one. One direction is to further explore its potential as an anti-cancer agent and to develop new derivatives with improved efficacy and reduced toxicity. Another direction is to explore its potential as a fluorescent probe for detecting protein-protein interactions and to develop new derivatives with improved sensitivity and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science.

Synthesis Methods

The synthesis of 6-(Bromomethyl)quinolin-2(1H)-one can be achieved through various methods, including the reaction of 6-chloromethylquinolin-2(1H)-one with sodium bromide and copper powder in the presence of DMF. This reaction results in the formation of 6-(Bromomethyl)quinolin-2(1H)-one with a yield of up to 80%. Another method involves the reaction of 6-bromoquinolin-2(1H)-one with formaldehyde in the presence of sodium hydroxide, which results in the formation of 6-(Bromomethyl)quinolin-2(1H)-one with a yield of up to 70%.

Scientific Research Applications

6-(Bromomethyl)quinolin-2(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting protein-protein interactions. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

103702-29-0

Product Name

6-(Bromomethyl)quinolin-2(1H)-one

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

6-(bromomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1-5H,6H2,(H,12,13)

InChI Key

IHMILPDNXIBKGW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=O)N2)C=C1CBr

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1CBr

synonyms

6-(bromomethyl)quinolin-2(1H)-one

Origin of Product

United States

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